(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid
(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
86978-24-7
VCID:
VC21149896
InChI:
InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6-
SMILES:
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Molecular Formula:
C13H18N2O4S
Molecular Weight:
298.36 g/mol
(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid
CAS No.: 86978-24-7
Cat. No.: VC21149896
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86978-24-7 |
|---|---|
| Molecular Formula | C13H18N2O4S |
| Molecular Weight | 298.36 g/mol |
| IUPAC Name | (Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid |
| Standard InChI | InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6- |
| Standard InChI Key | XIXNSLABECPEMI-VURMDHGXSA-N |
| Isomeric SMILES | CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)O |
| SMILES | CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator